
4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one hydrochloride
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Description
4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.
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Biological Activity
4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS: 2126163-36-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13ClN2O2
- Molar Mass : 204.66 g/mol
- Purity : 97%
- IUPAC Name : 4-amino-1-(2-methoxyethyl)pyridin-2(1H)-one hydrochloride
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and dihydropyridine have shown effectiveness against various bacterial strains. The following table summarizes findings related to antimicrobial activity:
Compound | Target Pathogen | Activity (MIC) |
---|---|---|
4-Amino-1-(2-methoxyethyl)-1,2-DHPH | Escherichia coli | MIC = 31.25 μg/mL |
Streptococcus pyogenes | MIC = 31.25 μg/mL | |
Staphylococcus aureus | Moderate activity |
These findings suggest that the compound may possess antibacterial properties comparable to established antibiotics like ofloxacin and cefepime .
Antioxidant Activity
In vitro studies have demonstrated that similar dihydropyridine derivatives exhibit antioxidant activity by scavenging free radicals. This property is essential for mitigating oxidative stress-related diseases. The mechanism often involves the donation of hydrogen atoms to reactive species, thus stabilizing them .
Neuroprotective Effects
Research into neuroprotective properties has indicated that compounds with the dihydropyridine structure can modulate neurotransmitter levels and protect neuronal cells from apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. A notable case study involved testing various substitutions on the pyridine ring to enhance biological activity:
- Study Design : Synthesis of derivatives with varying alkyl and aryl groups.
- Results : Certain modifications significantly increased antibacterial activity against Gram-positive bacteria while maintaining low toxicity profiles.
Example Case Study
A study published in a peer-reviewed journal explored the effects of this compound on E. coli and S. aureus. The results indicated a strong correlation between structural modifications and increased antimicrobial potency, suggesting that further optimization could lead to more effective therapeutic agents .
Properties
IUPAC Name |
4-amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-5-4-10-3-2-7(9)6-8(10)11;/h2-3,6H,4-5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXLAPQYVFLUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=CC1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.